(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Brand Name: Vulcanchem
CAS No.: 214902-82-6
VCID: VC20784392
InChI: InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1
SMILES: CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O
Molecular Formula: C33H62N2O12
Molecular Weight: 678.9 g/mol

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

CAS No.: 214902-82-6

Cat. No.: VC20784392

Molecular Formula: C33H62N2O12

Molecular Weight: 678.9 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one - 214902-82-6

Specification

CAS No. 214902-82-6
Molecular Formula C33H62N2O12
Molecular Weight 678.9 g/mol
IUPAC Name (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Standard InChI InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1
Standard InChI Key BNZRPTCUAOMSSH-MMXXICNNSA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O
SMILES CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O
Canonical SMILES CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Introduction

Chemical Structure and Properties

Roxithromycin is defined by its complex chemical structure, reflected in its IUPAC name: (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one. The compound has the molecular formula C41H76N2O15 and a molecular weight of 837.05 . The structure features a 14-membered lactone ring with multiple chiral centers, accounting for its stereospecific notation in the IUPAC name.

The compound is also known by several synonyms in clinical and commercial contexts, including Roxid, Rulid, Brilid, Overal, RU 965, Surlid, Assoral, Forilin, and Biaxsig . Its Chemical Abstracts Service (CAS) registry number is 80214-83-1, providing a unique identifier for this specific chemical entity .

Physical and Chemical Properties

Roxithromycin possesses distinctive physical and chemical properties that influence its pharmaceutical applications and biological activity, as summarized in Table 1.

PropertyValue
AppearanceWhite to off-white powder
Molecular FormulaC41H76N2O15
Molecular Weight837.05
Melting Point111-118°C
Boiling Point864.7±75.0°C (Predicted)
Density1.25±0.1 g/cm³ (Predicted)
Flash Point>110°C (230°F)
Optical Rotation[α]D25 -77.5 ±2° (c = 0.45 in chloroform)
pKa9.27±0.01 (H₂O t = 25.0°C, I = 0.15 (KCl))

Table 1: Physical and chemical properties of Roxithromycin

The solubility profile of Roxithromycin is particularly relevant to its pharmaceutical formulation and bioavailability. The compound is soluble in chloroform at a concentration of 10mg/mL but exhibits limited water solubility of only 18μg/ml . This relatively poor water solubility influences its formulation strategies and absorption characteristics.

The structural modification that distinguishes Roxithromycin from erythromycin is the addition of an oxime ether group at position 9, specifically the (2-methoxyethoxy)methyl oxime moiety . This modification is crucial for the compound's enhanced stability in acidic conditions, which translates to improved oral bioavailability and reduced gastrointestinal side effects compared to erythromycin.

Antimicrobial Activity Spectrum

Roxithromycin demonstrates a broad spectrum of antimicrobial activity, comparable to other macrolide antibiotics while offering some distinct advantages. Its activity profile encompasses numerous clinically significant pathogens, as detailed in Table 2.

Pathogen CategoryExamplesRelative Activity
Gram-positive cocciStreptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (methicillin-sensitive)Good activity, slightly less than erythromycin
Gram-positive bacilliCorynebacterium diphtheriae, Listeria monocytogenesEffective
Gram-negative cocciNeisseria gonorrhoeae, Neisseria meningitidisGood activity
Gram-negative bacilliHaemophilus influenzae, Moraxella catarrhalis, Bordetella pertussisVariable activity
Atypical pathogensMycoplasma pneumoniae, Chlamydia pneumoniae, Legionella pneumophilaStrong activity, sometimes superior to erythromycin
Intracellular pathogensLegionella spp., Chlamydia spp., Mycobacterium spp., Rickettsia spp., Borrelia spp.Effective due to good intracellular penetration
Other significant pathogensMycobacterium avium complex, Helicobacter pyloriGood activity

Table 2: Antimicrobial spectrum of Roxithromycin

A notable characteristic of Roxithromycin is its ability to penetrate and accumulate within cells, particularly macrophages and polymorphonuclear neutrophils (PMNs) . Within these cells, the drug is distributed between the cytosol and cellular granules, enabling it to effectively target intracellular pathogens that may be sheltered from many other antibiotics . This property makes Roxithromycin particularly valuable for treating infections caused by intracellular organisms such as Legionella, Chlamydia, and Mycoplasma species.

Another clinically significant feature is that Roxithromycin has minimal impact on the predominant fecal flora, which contributes to a reduced incidence of antibiotic-associated gastrointestinal disturbances and potential superinfections . This selective activity helps maintain the ecological balance of the gut microbiota while targeting pathogenic organisms.

Clinical Applications and Therapeutic Efficacy

Roxithromycin has established efficacy in treating a wide range of bacterial infections. Its clinical applications are primarily in respiratory, skin, and soft tissue infections, particularly those caused by susceptible organisms including atypical pathogens. In vivo studies have demonstrated that Roxithromycin is as effective or more effective than other macrolide antibiotics in treating various infections .

Approved Therapeutic Indications

The primary therapeutic applications of Roxithromycin include:

  • Upper respiratory tract infections (pharyngitis, tonsillitis, sinusitis)

  • Lower respiratory tract infections (acute bronchitis, exacerbations of chronic bronchitis, community-acquired pneumonia)

  • Skin and soft tissue infections

  • Genital infections caused by susceptible organisms

  • Dental infections

  • Gastric infections associated with Helicobacter pylori (as part of combination therapy)

Roxithromycin is particularly valuable for the treatment of respiratory infections caused by atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, where its intracellular penetration provides a therapeutic advantage . It also serves as an important alternative for patients with allergies to beta-lactam antibiotics.

Comparative Efficacy

In comparative studies, Roxithromycin has demonstrated efficacy comparable or superior to other antibiotics in treating various infections. Its efficacy against Legionella pneumophila appears somewhat stronger than that of erythromycin, although its effect against Gram-positive bacteria is slightly less potent than erythromycin . This efficacy profile, combined with improved tolerability and pharmacokinetic properties, makes Roxithromycin a valuable option in clinical practice.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Roxithromycin contributes significantly to its clinical utility. Unlike erythromycin, Roxithromycin demonstrates enhanced stability in acidic environments due to its modified chemical structure . This stability translates to more predictable absorption patterns following oral administration.

Absorption and Distribution

Following oral administration, Roxithromycin is absorbed from the gastrointestinal tract with bioavailability superior to that of erythromycin due to its acid stability. A distinguishing feature of Roxithromycin is its ability to penetrate and accumulate within cells, particularly macrophages and polymorphonuclear neutrophils (PMNs) . This property is crucial for its efficacy against intracellular pathogens.

Within these cells, the drug is distributed between the cytosol and cellular granules, creating an intracellular reservoir that contributes to sustained antimicrobial activity . This distribution pattern enables Roxithromycin to effectively target pathogens that may be sheltered within host cells, such as Legionella, Chlamydia, and Mycoplasma species.

Post-Antibiotic Effect

Roxithromycin exhibits a significant post-antibiotic effect, which refers to the continued suppression of bacterial growth after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC) . This pharmacodynamic property is particularly valuable for clinical efficacy, as it may allow for less frequent dosing while maintaining antimicrobial activity.

The duration and magnitude of this post-antibiotic effect vary depending on:

  • The specific pathogen being targeted

  • The concentration of Roxithromycin achieved at the site of infection

  • The duration of exposure to the antibiotic

This prolonged inhibitory effect contributes to Roxithromycin's efficacy in clinical settings and may reduce the risk of resistance development by maintaining inhibitory pressure on bacterial populations between doses.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Sigma-AldrichR4393Roxithromycin ≥90% (HPLC)1g$43.802023-01-07
Sigma-AldrichR4393Roxithromycin ≥90% (HPLC)10g$182.002023-01-07
Alfa AesarJ66213Roxithromycin, 97%5g$98.002024-03-01
Alfa AesarJ66213Roxithromycin, 97%10g$165.002024-03-01
Cayman Chemical19465Roxithromycin ≥95%1g$33.002024-03-01

Table 3: Commercial availability and pricing of Roxithromycin as of 2024-2025

For clinical use, Roxithromycin is typically formulated as tablets or oral suspensions, with standard adult dosing generally consisting of 150 mg twice daily or 300 mg once daily. Pediatric formulations and dosing schedules are also available, with doses typically adjusted based on body weight.

Comparison with Other Macrolide Antibiotics

Roxithromycin belongs to the macrolide antibiotic class, which includes well-established compounds such as erythromycin, clarithromycin, and azithromycin. Comparative analysis reveals both similarities and important distinctions between Roxithromycin and these related compounds.

Structural and Pharmacokinetic Comparison

The structural modification that distinguishes Roxithromycin—specifically the addition of an (2-methoxyethoxy)methyl oxime group—confers several advantages over the parent compound erythromycin. Most notably, this modification prevents inactivation in the gastric milieu, addressing one of the key limitations of erythromycin . The resulting stability in acidic environments translates to more predictable absorption patterns and potentially reduced gastrointestinal side effects.

Antimicrobial Activity Comparison

In terms of antimicrobial activity, Roxithromycin demonstrates a spectrum similar to that of other macrolides, with some notable distinctions:

  • Its antibacterial effect in vivo is approximately 1-4 times stronger than erythromycin

  • Its activity against Gram-positive bacteria is slightly less potent than erythromycin

  • Its effect against Legionella pneumophila is somewhat stronger than erythromycin

  • It shows good activity against Chlamydia pneumoniae and Mycoplasma pneumoniae, important respiratory pathogens

Like other macrolides, Roxithromycin penetrates tissues well, achieving concentrations several times higher than serum levels in many tissues. This property, combined with its ability to accumulate within cells such as macrophages and polymorphonuclear neutrophils, contributes to its efficacy against a range of pathogens, including those sequestered within host cells .

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